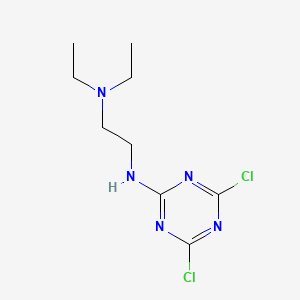![molecular formula C25H31Cl2N3O4 B13999966 Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate CAS No. 7409-37-2](/img/structure/B13999966.png)
Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to chlorambucil, a well-known chemotherapy agent used in the treatment of chronic lymphocytic leukemia and malignant lymphomas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate involves multiple steps, starting with the formation of the core structure through a series of condensation and substitution reactions. The key steps include:
Formation of the bis(2-chloroethyl)amino group: This is typically achieved by reacting 2-chloroethylamine with a suitable aromatic compound under controlled conditions.
Condensation with phenylalanine derivative: The intermediate product is then condensed with a phenylalanine derivative to form the core structure.
Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can have different biological activities and properties .
Scientific Research Applications
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to DNA cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A chemotherapy agent with a similar structure and mechanism of action.
Melphalan: Another nitrogen mustard alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity.
Uniqueness
Ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamido-propanoyl]amino]-3-phenyl-propanoate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These modifications can potentially enhance its therapeutic efficacy and reduce side effects .
Properties
CAS No. |
7409-37-2 |
|---|---|
Molecular Formula |
C25H31Cl2N3O4 |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C25H31Cl2N3O4/c1-2-34-25(33)23(17-19-6-4-3-5-7-19)29-24(32)22(28-18-31)16-20-8-10-21(11-9-20)30(14-12-26)15-13-27/h3-11,18,22-23H,2,12-17H2,1H3,(H,28,31)(H,29,32) |
InChI Key |
MUTLTYCRUBIYGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


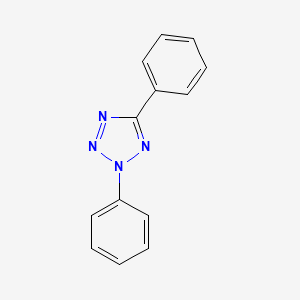
![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)
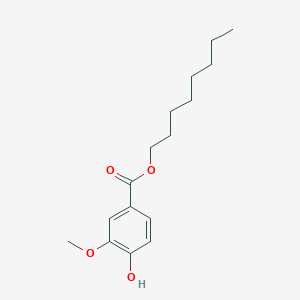
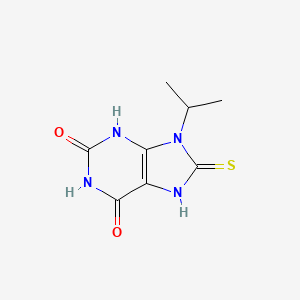
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)

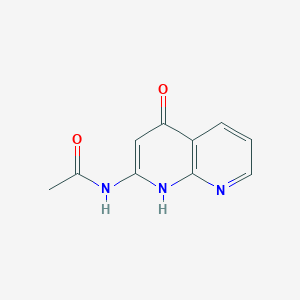
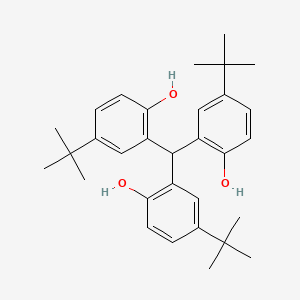
![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)

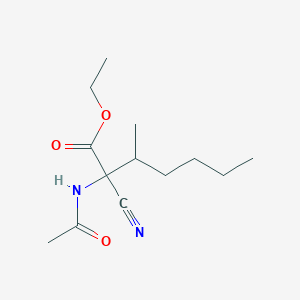

![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
